

Application Notes and Protocols for Sulfo-Cy5-tetrazine in Fluorescence Microscopy

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Compound of Interest

Compound Name: Sulfo-Cy5-tetrazine

Cat. No.: B15599164

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Introduction

Sulfo-Cy5-tetrazine is a water-soluble, far-red fluorescent dye that is a powerful tool for the targeted labeling and visualization of cellular structures in fluorescence microscopy.^{[1][2]} Its utility lies in its participation in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction occurs rapidly and with high specificity between the tetrazine moiety of the dye and a trans-cyclooctene (TCO) group that has been metabolically or immunochemically incorporated into a biomolecule of interest.^{[2][3][4]} The sulfonated nature of the Cy5 dye enhances its water solubility, making it ideal for biological applications.^[1] The far-red emission of Sulfo-Cy5 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.^[1]

This document provides detailed application notes and protocols for the use of **Sulfo-Cy5-tetrazine** in the fluorescence microscopy of various cellular structures, including the actin cytoskeleton, mitochondria, and cell surface receptors.

Data Presentation

The following tables summarize the key spectral and physical properties of **Sulfo-Cy5-tetrazine**, providing a quick reference for experimental setup.

Table 1: Spectral Properties of **Sulfo-Cy5-tetrazine**

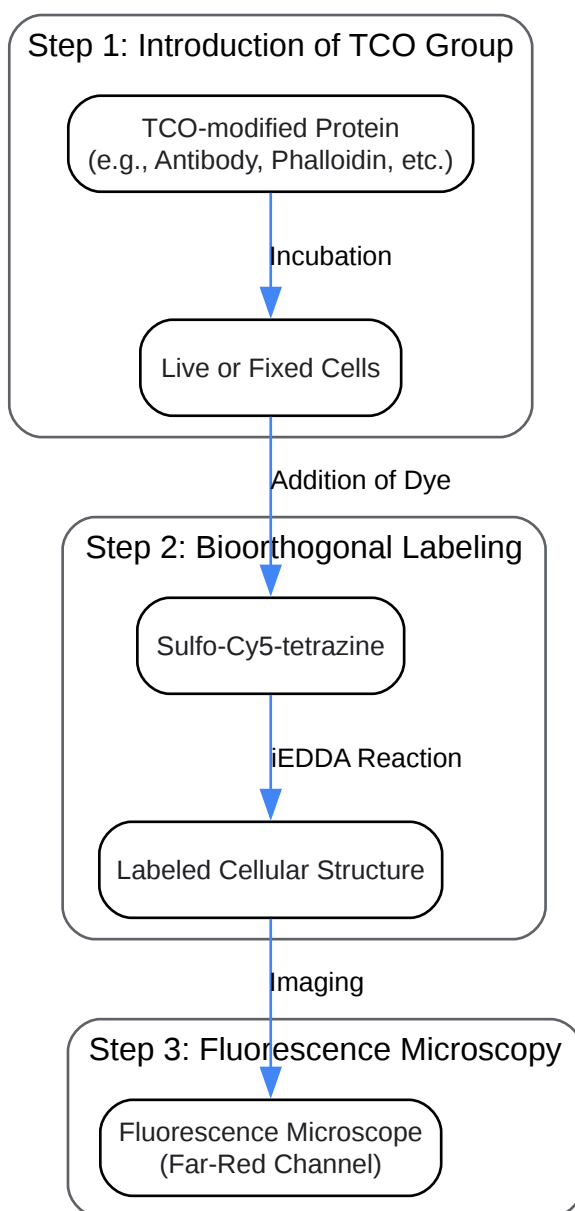
Property	Value	Reference
Excitation Maximum (λ_{ex})	~646 - 649 nm	[1][5]
Emission Maximum (λ_{em})	~662 - 670 nm	[1][5]
Extinction Coefficient (ϵ)	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[2][5]
Quantum Yield (Φ)	~0.28	[2]
Recommended Laser Line	633 nm or 647 nm	[4]
Solubility	Good in water, DMSO, DMF	[2][5]

Table 2: Physical and Storage Properties of **Sulfo-Cy5-tetrazine**

Property	Value	Reference
Molecular Weight	~864.09 - 920.1 g/mol	[2][5]
Appearance	Dark blue solid	[2]
Storage Conditions	-20°C in the dark, desiccated	[2]
Shipping Conditions	Ambient temperature	[5]

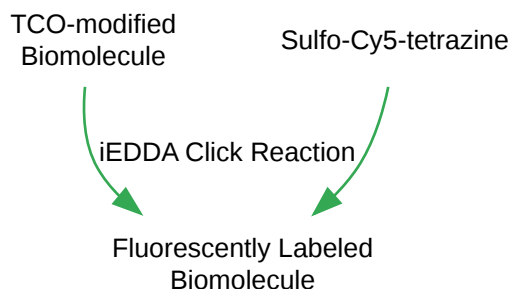
Mandatory Visualizations

The following diagrams illustrate the key experimental workflows and the principle of bioorthogonal labeling using **Sulfo-Cy5-tetrazine**.



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General workflow for labeling cellular structures with **Sulfo-Cy5-tetrazine**.



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Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.

Experimental Protocols

Here we provide detailed protocols for labeling the actin cytoskeleton, mitochondria, and cell surface receptors using **Sulfo-Cy5-tetrazine**.

Protocol 1: Labeling of the Actin Cytoskeleton in Fixed Cells

This protocol describes the labeling of F-actin in fixed cells using a TCO-modified phalloidin, followed by reaction with **Sulfo-Cy5-tetrazine**.

Materials:

- Cells grown on coverslips
- TCO-Phalloidin
- **Sulfo-Cy5-tetrazine**
- Paraformaldehyde (PFA), 4% in PBS
- Triton X-100, 0.1% in PBS
- Bovine Serum Albumin (BSA), 1% in PBS
- Phosphate Buffered Saline (PBS)

- Anhydrous DMSO
- Mounting medium

Procedure:

- Cell Fixation:
 - Wash cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Permeabilization:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Blocking:
 - Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
- TCO-Phalloidin Incubation:
 - Dilute TCO-Phalloidin to a working concentration (e.g., 100-300 nM) in 1% BSA in PBS.
 - Incubate the coverslips with the TCO-Phalloidin solution for 30-60 minutes at room temperature in the dark.
 - Wash three times with PBS for 5 minutes each.
- **Sulfo-Cy5-tetrazine** Labeling:
 - Prepare a 1-10 μ M working solution of **Sulfo-Cy5-tetrazine** in PBS from a 1 mM stock in DMSO.

- Incubate the coverslips with the **Sulfo-Cy5-tetrazine** solution for 30-60 minutes at room temperature in the dark.
- Wash three times with PBS for 5 minutes each.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a suitable mounting medium.
 - Image the samples using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at 640 nm and emission collection at 670/30 nm).

Protocol 2: Live-Cell Imaging of Mitochondria

This protocol outlines a strategy for labeling mitochondria in living cells using a mitochondria-targeting moiety conjugated to TCO, followed by incubation with **Sulfo-Cy5-tetrazine**.

Materials:

- Live cells cultured in a glass-bottom dish
- Mitochondria-targeting-TCO conjugate (e.g., a TCO-modified lipophilic cation)
- **Sulfo-Cy5-tetrazine**
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Anhydrous DMSO

Procedure:

- Cell Preparation:
 - Plate cells on a glass-bottom dish and allow them to adhere overnight in a CO₂ incubator.
- TCO-Mitochondria Probe Incubation:
 - Replace the culture medium with pre-warmed live-cell imaging medium containing the TCO-mitochondria probe at an optimized concentration (typically in the nanomolar to low

micromolar range).

- Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
- Washing:
 - Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound TCO probe.
- **Sulfo-Cy5-tetrazine** Labeling:
 - Prepare a 1-5 µM working solution of **Sulfo-Cy5-tetrazine** in pre-warmed live-cell imaging medium.
 - Add the **Sulfo-Cy5-tetrazine** solution to the cells.
- Imaging:
 - Immediately begin imaging the cells on a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).
 - Use a far-red laser line (e.g., 640 nm) for excitation and a corresponding emission filter.
 - Acquire time-lapse images as needed to observe mitochondrial dynamics.

Protocol 3: Labeling of Cell Surface Receptors via Antibody Conjugation

This protocol describes the labeling of a specific cell surface receptor using a TCO-conjugated primary antibody followed by **Sulfo-Cy5-tetrazine**.

Materials:

- Live or fixed cells
- Primary antibody specific to the cell surface receptor of interest
- TCO-NHS ester

- **Sulfo-Cy5-tetrazine**

- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Desalting column
- PBS
- BSA
- Anhydrous DMSO

Part A: Antibody Conjugation with TCO-NHS Ester

- Antibody Preparation:
 - Dissolve the primary antibody in the reaction buffer to a concentration of 1-5 mg/mL.
- TCO-NHS Ester Reaction:
 - Prepare a stock solution of TCO-NHS ester in anhydrous DMSO.
 - Add a 10-20 fold molar excess of the TCO-NHS ester to the antibody solution.
 - Incubate for 1-2 hours at room temperature with gentle stirring.
- Purification:
 - Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.
 - Collect the fractions containing the TCO-conjugated antibody.

Part B: Cell Surface Receptor Labeling

- Cell Preparation:
 - For live-cell imaging, plate cells on a glass-bottom dish. For fixed cells, prepare as in Protocol 1, steps 1-3.

- TCO-Antibody Incubation:
 - Dilute the TCO-conjugated antibody in a blocking buffer (e.g., 1% BSA in PBS) to a working concentration (typically 1-10 µg/mL).
 - Incubate the cells with the antibody solution for 1 hour at room temperature or 4°C (for live cells to prevent internalization).
 - Wash the cells three times with PBS.
- **Sulfo-Cy5-tetrazine** Labeling:
 - Incubate the cells with a 1-5 µM solution of **Sulfo-Cy5-tetrazine** in PBS for 30 minutes at room temperature in the dark.
 - Wash the cells three times with PBS.
- Imaging:
 - Image the cells as described in the previous protocols.

Concluding Remarks

Sulfo-Cy5-tetrazine is a versatile and highly effective fluorescent probe for the targeted imaging of cellular structures. The bioorthogonal nature of the iEDDA reaction ensures specific labeling with minimal background, while the far-red fluorescence of the Cy5 dye provides excellent sensitivity. The protocols provided herein offer a starting point for the successful application of **Sulfo-Cy5-tetrazine** in a variety of fluorescence microscopy experiments. Researchers are encouraged to optimize concentrations and incubation times for their specific cell types and targets of interest.

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